REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([CH:17]3[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]3)=[O:16])=[CH:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1.Cl[C:24]1[N:29]=[CH:28][CH:27]=[CH:26][N:25]=1.C(=O)([O-])[O-].[K+].[K+].O>C(#N)C>[Cl:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([CH:17]3[CH2:18][CH2:19][N:20]([C:24]4[N:29]=[CH:28][CH:27]=[CH:26][N:25]=4)[CH2:21][CH2:22]3)=[O:16])=[CH:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1 |f:0.1,3.4.5|
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Name
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(3′-Chloro-biphenyl-4-yl)-piperidine-4-yl-methanone hydrochloride
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Quantity
|
23.4 kg
|
Type
|
reactant
|
Smiles
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Cl.ClC=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)C1CCNCC1
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Name
|
|
Quantity
|
8.9 kg
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC=N1
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Name
|
|
Quantity
|
25 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
211 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
70 L
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 (± 5) °C
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Type
|
CUSTOM
|
Details
|
further stirred for 15 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The batch was then cooled to 20-30° C.
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Type
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CUSTOM
|
Details
|
The batch was transferred to a 300-gallon reactor
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Type
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WASH
|
Details
|
rinsed with water (360 L)
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Type
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CUSTOM
|
Details
|
to afford a thick white suspension
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Type
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STIRRING
|
Details
|
After stirring for 2 h
|
Duration
|
2 h
|
Type
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FILTRATION
|
Details
|
the batch was filtered
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Type
|
WASH
|
Details
|
washed with water (2×70 L)
|
Type
|
CUSTOM
|
Details
|
dried to constant weight at 45-55° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)C1CCN(CC1)C1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.5 kg | |
YIELD: PERCENTYIELD | 89.5% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |